N-(2,6-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with dimethyl groups and a methoxyphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: This can be achieved by reacting 2-(4-methoxyphenoxy)acetic acid with an amine, such as 2,6-dimethylaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification methods is optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric effects of its substituents.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2,6-dimethylphenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both dimethyl and methoxy substituents, which can influence its chemical and biological properties differently compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-5-4-6-13(2)17(12)18-16(19)11-21-15-9-7-14(20-3)8-10-15/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJWJUIPYJFDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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